In-Depth Technical Guide to the Characterization of 2-Ethylanthraquinone (CAS: 84-51-5)
In-Depth Technical Guide to the Characterization of 2-Ethylanthraquinone (CAS: 84-51-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 2-Ethylanthraquinone (2-EAQ), a key organic compound with significant industrial applications and potential relevance in synthetic chemistry for drug development.
Physicochemical and Spectroscopic Characterization
2-Ethylanthraquinone is a pale yellow, solid organic compound.[1] Its primary industrial use is as a catalyst in the anthraquinone (B42736) process for the production of hydrogen peroxide.[1][2] It also serves as an intermediate in the synthesis of dyes and pigments.[2] While its direct biological activity is not extensively documented, its rigid, aromatic structure makes it a potential scaffold or precursor for the synthesis of novel therapeutic agents.[2][3]
Physicochemical Properties
The fundamental physicochemical properties of 2-Ethylanthraquinone are summarized in the table below, providing a baseline for its handling, formulation, and analysis.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₂O₂ | [1] |
| Molar Mass | 236.27 g/mol | [1] |
| Appearance | Pale yellow solid/flakes | [1][4] |
| Melting Point | 108-112 °C | [4] |
| Boiling Point | 415.4 °C at 760 mmHg | [1] |
| Density | ~1.231 g/cm³ | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents. | [5] |
| Vapor Pressure | <1 hPa at 25 °C | [6] |
Spectroscopic Data
Spectroscopic analysis is critical for the unambiguous identification and purity assessment of 2-Ethylanthraquinone.
| Spectroscopic Technique | Description |
| ¹H NMR | The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. Data is available in public databases such as PubChem and ChemicalBook.[7][8] |
| ¹³C NMR | The carbon-13 NMR spectrum is used to determine the number of non-equivalent carbon atoms and their electronic environments. Spectra for 2-Ethylanthraquinone can be found in spectral databases.[9][10] |
| FTIR | Fourier-transform infrared spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of 2-Ethylanthraquinone shows characteristic absorption bands for the carbonyl (C=O) and aromatic (C=C) groups.[11][12][13] |
| Mass Spectrometry | Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The mass spectrum of 2-Ethylanthraquinone is available in the NIST WebBook and other databases.[8] |
Thermal Analysis
Experimental Protocols
Synthesis of 2-Ethylanthraquinone
A common method for the synthesis of 2-Ethylanthraquinone is the Friedel-Crafts acylation of ethylbenzene (B125841) with phthalic anhydride (B1165640), followed by cyclization of the resulting 2-(4-ethylbenzoyl)benzoic acid.[1]
Materials:
-
Phthalic anhydride
-
Ethylbenzene
-
Aluminum chloride (anhydrous)
-
Concentrated sulfuric acid or oleum (B3057394)
-
Toluene
-
Aqueous alkali solution (e.g., NaOH)
-
Deionized water
Procedure:
-
Acylation: Phthalic anhydride is reacted with an excess of ethylbenzene in the presence of a Lewis acid catalyst, typically aluminum chloride. The reaction is usually carried out at a controlled temperature.
-
Hydrolysis: The reaction mixture is then hydrolyzed to break down the aluminum chloride complex and liberate the 2-(4-ethylbenzoyl)benzoic acid.
-
Cyclization: The intermediate, 2-(4-ethylbenzoyl)benzoic acid, is isolated and then cyclized using a strong dehydrating agent such as concentrated sulfuric acid or oleum at an elevated temperature.[6] This intramolecular acylation closes the ring to form the anthraquinone structure.
-
Purification: The crude 2-Ethylanthraquinone is purified. This typically involves washing with an aqueous alkali solution to remove any unreacted acidic intermediate, followed by washing with water. Further purification can be achieved by recrystallization from a suitable solvent or by distillation.[6]
Applications and Biological Relevance
Industrial Applications
The predominant application of 2-Ethylanthraquinone is in the Riedl-Pfleiderer process for the industrial production of hydrogen peroxide.[1] In this catalytic cycle, 2-EAQ is hydrogenated to 2-ethylanthrahydroquinone, which is then oxidized with air to regenerate 2-EAQ and produce hydrogen peroxide.[4]
Relevance in Drug Development
While 2-Ethylanthraquinone itself is not a known therapeutic agent, its anthraquinone core is a common motif in many biologically active compounds. It can serve as a precursor or building block for the synthesis of more complex molecules with potential pharmaceutical applications.[2][3][16] For instance, a derivative, Ethyl 2-Succinate-Anthraquinone, has been shown to possess anti-inflammatory and antioxidant properties.[17][18] This derivative was found to modulate the NLRP3 inflammasome signaling pathway, which is implicated in a variety of inflammatory diseases.[17][18]
Visualizations
Synthetic Workflow
Caption: A simplified workflow for the synthesis of 2-Ethylanthraquinone.
Anthraquinone Process for Hydrogen Peroxide Production
Caption: The catalytic cycle of the anthraquinone process.
NLRP3 Signaling Pathway Modulation by an Anthraquinone Derivative
Caption: Inhibition of the NLRP3 pathway by an anthraquinone derivative.
References
- 1. 2-Ethylanthraquinone - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. isca.me [isca.me]
- 4. nbinno.com [nbinno.com]
- 5. Exploring the Chemical Dynamics and Applications of 2-Ethyl Anthraquinone_Chemicalbook [chemicalbook.com]
- 6. 2-Ethylanthraquinone | 84-51-5 [chemicalbook.com]
- 7. 2-Ethylanthraquinone(84-51-5) 1H NMR spectrum [chemicalbook.com]
- 8. 2-Ethylanthraquinone | C16H12O2 | CID 6772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. lookchem.com [lookchem.com]
- 16. futuremarketinsights.com [futuremarketinsights.com]
- 17. Ethyl 2-Succinate-Anthraquinone Attenuates Inflammatory Response and Oxidative Stress via Regulating NLRP3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ethyl 2-Succinate-Anthraquinone Attenuates Inflammatory Response and Oxidative Stress via Regulating NLRP3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
